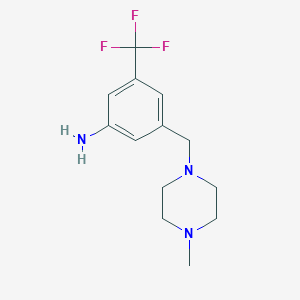

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline

Overview

Description

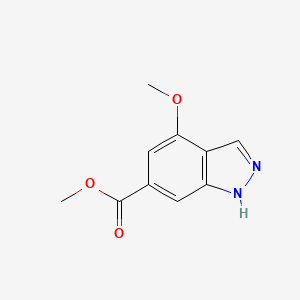

“3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 853296-94-3 . It has a molecular weight of 273.3 . The IUPAC name for this compound is 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .Scientific Research Applications

-

Specific Scientific Field : Materials Science, specifically in the area of Non-Linear Optical (NLO) materials and electro-optic applications .

-

Methods of Application or Experimental Procedures : The compound was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature to develop the single crystal .

-

Results or Outcomes : The NLO property of the crystal was tested by Kurtz and Perry powder technique, and the second harmonic generation (SHG) efficiency of the crystal was found to be 1.03 times that of the standard potassium dihydrogen phosphate (KDP). The crystal also showed blue light emission, indicating its potential for opto-electronic applications .

-

Synthesis of Pyrrolopyrimidine Kinase Inhibitors

- Summary of the Application : This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .

- Methods of Application : The compound was reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in the presence of anhydrous K2CO3 and a palladium catalyst. The reaction mixture was heated, filtered, and then washed with ethyl acetate .

- Results or Outcomes : The reaction yielded a product with 86.4% yield and 99.21% HPLC purity .

-

Synthesis of Nitrogenous Heterocyclic Derivatives

- Summary of the Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .

- Methods of Application : The compound was reacted with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2Cl2. The reaction mixture was stirred at room temperature, quenched with saturated NH4Cl aqueous solution, and then extracted with CH2Cl2 .

- Results or Outcomes : The reaction yielded a diverse range of heterocyclic compounds .

-

Synthesis of Pyrrolopyrimidine Kinase Inhibitors

- Summary of the Application : This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .

- Methods of Application : The compound was reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in the presence of anhydrous K2CO3 and a palladium catalyst. The reaction mixture was heated, filtered, and then washed with ethyl acetate .

- Results or Outcomes : The reaction yielded a product with 86.4% yield and 99.21% HPLC purity .

-

Synthesis of Nitrogenous Heterocyclic Derivatives

- Summary of the Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .

- Methods of Application : The compound was reacted with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2Cl2. The reaction mixture was stirred at room temperature, quenched with saturated NH4Cl aqueous solution, and then extracted with CH2Cl2 .

- Results or Outcomes : The reaction yielded a diverse range of heterocyclic compounds .

Safety And Hazards

properties

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBVNOUCRJYHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631061 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline | |

CAS RN |

853296-94-3 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)